molecular formula C16H17NO5 B4956511 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene

1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene

Cat. No. B4956511
M. Wt: 303.31 g/mol
InChI Key: NIMDTEADPUBWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene, also known as ENB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to inhibit the activity of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This mechanism of action has been implicated in its potential anti-cancer activity, as cancer cells are known to have higher levels of ROS than normal cells.
Biochemical and Physiological Effects:
1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the migration and invasion of cancer cells. In addition, 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene has been shown to have neuroprotective effects and to improve mitochondrial function in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene in lab experiments is its specificity for mitochondrial dysfunction, which makes it a valuable tool for studying the mechanisms of mitochondrial dysfunction in various diseases. However, one limitation is that 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene, including its potential use as a therapeutic agent for neurodegenerative diseases and cancer, as well as its use as a tool for studying the role of mitochondrial dysfunction in various diseases. In addition, further research is needed to determine the optimal concentration of 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene for various experiments and to develop new derivatives of 1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene with improved specificity and efficacy.

Synthesis Methods

1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene can be synthesized through a multi-step process that involves the reaction of 4-ethoxyphenol with epichlorohydrin, followed by the reaction of the resulting product with 2-nitrophenol. This process yields a yellow crystalline solid that has a melting point of 72-74°C.

Scientific Research Applications

1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene has been found to have various scientific research applications, including its use as a fluorescent probe for monitoring protein-protein interactions, as a potential anti-cancer agent, and as a tool for studying the mechanisms of mitochondrial dysfunction.

properties

IUPAC Name

1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-20-13-7-9-14(10-8-13)21-11-12-22-16-6-4-3-5-15(16)17(18)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMDTEADPUBWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Ethoxyphenoxy)ethoxy]-2-nitrobenzene

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